4,16-Dibromo[2.2]paracyclophane
Overview
Description
4,16-Dibromo[2.2]paracyclophane is a chemical compound with the molecular formula C16H14Br2 . It is a white crystalline powder and is considered to be 98% pure . The molecular weight of this compound is 366.1 g/mol .
Synthesis Analysis
The synthesis of a three-dimensional conjugated oligoelectrolyte (COE) bearing a [2.2]paracyclophane unit (COE2-3-pCp) was achieved using 4,16-Dibromo[2.2]paracyclophane as the key starting material . The compound was converted into another form by using s-BuLi, followed by the addition of N,N-dimethylformamide (DMF) .Molecular Structure Analysis
An x-ray diffraction structural analysis showed that the distortions in the geometries of sterically strained 4,16-dibromo[2.2]paracyclophanes are similar to those found in unsubstituted [2.2]paracyclophane . The introduction of bulky halogen atoms at C4 and C16 in the [2.2]paracyclophane molecule does not lead to a marked increase in the steric repulsion of the benzene rings .Physical And Chemical Properties Analysis
4,16-Dibromo[2.2]paracyclophane is a white crystalline powder . It has a melting point range of 245.0-252.0°C . The molecular weight of this compound is 366.1 g/mol .Scientific Research Applications
- X-ray diffraction analyses have revealed that the geometries of sterically strained 4,16-dibromo[2.2]paracyclophane are similar to those found in unsubstituted [2.2]paracyclophane . Researchers use this compound to explore molecular conformations and understand how substituents affect the overall structure.
Molecular Structure Studies
Mechanism of Action
Target of Action
4,16-Dibromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane It’s known that derivatives of [22]paracyclophane are of interest due to their pronounced steric strain, which plays a key role in their synthesis and reactivity .
Mode of Action
The mode of action of 4,16-Dibromo[2.2]paracyclophane is primarily attributed to its unique molecular structure. The strain of [2.2]paracyclophanes results from the intramolecular repulsion of the approximated benzene rings, which are separated by only about 3.1 Å . Instead, the polar nature of the halogen atoms leads to dipole-dipole attraction of the antiparallel benzene rings, which are drawn somewhat closer to each other and to the halogen atom of the other ring .
Biochemical Pathways
The specific biochemical pathways affected by 4,16-Dibromo[2It’s known that [22]paracyclophanes and their derivatives can introduce more lipid disorder with a higher extent of membrane thinning .
Result of Action
4,16-Dibromo[2.2]paracyclophane introduces more lipid disorder with a higher extent of membrane thinning . It also exhibits a higher MIC (Minimum Inhibitory Concentration) towards E. coli K12 and yeast, while maintaining similar levels of membrane permeabilization .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and working in a well-ventilated area is recommended .
Future Directions
The findings suggest a new design of COEs as biocompatible cell permeabilizers . Planar chiral [2.2]paracyclophane-based ligands and employment of such enantiopure representative ligands to facilitate selective transformation of prochiral or racemic substances into enantiopure products are rarely explored . This suggests potential future directions in the field of asymmetric synthesis and materials .
properties
IUPAC Name |
5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAXRJHDMKTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985208 | |
Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,16-Dibromo[2.2]paracyclophane | |
CAS RN |
6662-18-6, 23927-40-4 | |
Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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